molecular formula C18H2F12 B3055123 1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene CAS No. 63107-91-5

1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene

Cat. No.: B3055123
CAS No.: 63107-91-5
M. Wt: 446.2 g/mol
InChI Key: KDHMBAHOLHLBRH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene is a highly fluorinated aromatic compound with the molecular formula C18H2F12. This compound is characterized by its unique structure, which includes multiple fluorine atoms attached to a benzene ring. The presence of these fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with 2,3,5,6-tetrafluorophenyl derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems. .

Scientific Research Applications

1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene is primarily related to its interaction with other molecules through its fluorine atoms. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound may interact with enzymes or receptors, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene can be compared with other fluorinated aromatic compounds such as:

The uniqueness of this compound lies in its highly fluorinated structure, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H2F12/c19-3-1-4(20)12(24)7(11(3)23)9-15(27)17(29)10(18(30)16(9)28)8-13(25)5(21)2-6(22)14(8)26/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHMBAHOLHLBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C3=C(C(=CC(=C3F)F)F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H2F12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571895
Record name 1~2~,1~3~,1~5~,1~6~,2~2~,2~3~,2~5~,2~6~,3~2~,3~3~,3~5~,3~6~-Dodecafluoro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63107-91-5
Record name 1~2~,1~3~,1~5~,1~6~,2~2~,2~3~,2~5~,2~6~,3~2~,3~3~,3~5~,3~6~-Dodecafluoro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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